![molecular formula C13H14ClNO B2576315 1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2189498-20-0](/img/structure/B2576315.png)
1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one
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Description
The compound “1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a prop-2-en-1-one group, which is a carbon chain with a double bond and a carbonyl group (C=O). The molecule also has a chlorophenyl group, which is a benzene ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the benzene ring in the chlorophenyl group are both planar due to the nature of their bonding. The prop-2-en-1-one group contains a double bond, which also contributes to the planarity of this part of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The carbonyl group in the prop-2-en-1-one part of the molecule is a common site for nucleophilic addition reactions. The chlorine atom in the chlorophenyl group can be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the polarizable chlorine atom could impact its solubility, boiling point, and melting point. The rigidity of the pyrrolidine and phenyl rings could also affect these properties .Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds containing a chlorophenyl group can potentially be hazardous due to the release of chlorine gas when they are burned. Additionally, many pyrrolidine derivatives are biologically active and could have toxic effects .
Future Directions
properties
IUPAC Name |
1-[3-(3-chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-13(16)15-7-6-11(9-15)10-4-3-5-12(14)8-10/h2-5,8,11H,1,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPPHMNLWMRAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one |
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